molecular formula C16H12F3N5OS B2885765 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251604-09-7

2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2885765
CAS No.: 1251604-09-7
M. Wt: 379.36
InChI Key: KDVMOJLXNBOPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a type of nitrogen heterocycle . Nitrogen heterocycles are found in various enzymes, proteins, and most importantly, DNA . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-aryl-substituted pyrimidin-5-ylpropanoic acids involves condensation with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . This results in the formation of new derivatives of heterocyclic systems .

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, due to its complex structure, finds applications in various synthesis and biological activities research. This section explores its applications based on the synthesis processes and potential biological activities inferred from similar compounds.

Synthesis and Anticancer Activity : The structure of this compound suggests it could be related to pyrimidine derivatives, which have been synthesized for anticancer activity investigations. For example, derivatives of pyrimidine have shown significant anticancer activity in vitro and in vivo against various cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017)(Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Applications : Pyrimidine derivatives have also been studied for their antimicrobial activities, showing good antibacterial and antifungal activities comparable to streptomycin and fusidic acid (Hossan et al., 2012)(Hossan et al., 2012). Additionally, these compounds have potential anti-inflammatory and analgesic applications, as demonstrated by synthesized heterocyclic systems fused to thiophene moieties using citrazinic acid as a synthon, which exhibited comparable anti-inflammatory activity to Prednisolone® (Amr et al., 2007)(Amr et al., 2007).

Future Directions

The future directions for “2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” could involve further exploration of its potential uses in medicine, given the antiproliferative activities and kinase inhibitory properties of similar compounds . Additionally, the synthesis methods could be optimized for higher yield and fewer by-products .

Properties

IUPAC Name

2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5OS/c1-9-20-6-10-14(23-9)21-8-22-15(10)26-7-13(25)24-12-5-3-2-4-11(12)16(17,18)19/h2-6,8H,7H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVMOJLXNBOPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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